Cas no 170859-77-5 (2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]-)
![2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- structure](https://ja.kuujia.com/scimg/cas/170859-77-5x500.png)
2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- 化学的及び物理的性質
名前と識別子
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- 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]-
- 3-(4-tert-butylphenyl)prop-2-yn-1-ol
- 3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%
- 3-[4-(1,1-Dimethylethyl)phenyl]-2-propyn-1-ol
- 3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol
- SCHEMBL1746302
- AKOS005216336
- 3-(4-tert.-butyl-phenyl)-prop-2-yn-1-ol
- DB-410584
- MFCD11052959
- ZWHNNPQOHUHMFV-UHFFFAOYSA-N
- 170859-77-5
- 3-(4-(tert-Butyl)phenyl)prop-2-yn-1-ol
- 3-(4-tert-butyl-phenyl)-prop-2-yn-1-ol
- 2-Propyn-1-ol, 3-[4-(1,1-dimethylethyl)phenyl]-
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- MDL: MFCD11052959
- インチ: InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,10H2,1-3H3
- InChIKey: ZWHNNPQOHUHMFV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 188.120115130Da
- どういたいしつりょう: 188.120115130Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 20.2Ų
2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB570538-1 g |
3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%; . |
170859-77-5 | 97% | 1g |
€1,338.30 | 2023-07-11 | |
abcr | AB570538-1g |
3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%; . |
170859-77-5 | 97% | 1g |
€1285.20 | 2025-03-19 | |
A2B Chem LLC | BA19772-5g |
3-(4-tert-Butyl-phenyl)-prop-2-yn-1-ol |
170859-77-5 | 97% | 5g |
$2523.00 | 2024-04-20 | |
A2B Chem LLC | BA19772-1g |
3-(4-tert-Butyl-phenyl)-prop-2-yn-1-ol |
170859-77-5 | 97% | 1g |
$993.00 | 2024-04-20 |
2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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2. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]-に関する追加情報
Research Briefing on 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- (CAS: 170859-77-5) in Chemical Biology and Pharmaceutical Applications
In recent years, the compound 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- (CAS: 170859-77-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its propargyl alcohol moiety and tert-butylphenyl group, has demonstrated potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. This research briefing aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
Recent studies have explored the synthetic pathways for 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]-, with a focus on optimizing yield and purity. One notable approach involves the Sonogashira coupling reaction, which enables the efficient introduction of the propargyl group to the aromatic ring. Advances in catalytic systems, such as the use of palladium-copper co-catalysts, have improved the efficiency of this synthesis, making it more scalable for industrial applications. Additionally, green chemistry principles have been applied to reduce the environmental impact of the synthesis process.
The biological activities of 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- have been investigated in the context of its potential as a pharmacophore. Preliminary in vitro studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). These findings position it as a candidate for further development in anti-inflammatory drug discovery. Moreover, its structural features, including the propargyl group, make it a versatile building block for click chemistry applications, enabling the rapid assembly of complex molecules for biological screening.
In the realm of chemical biology, researchers have utilized 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- as a probe to study protein-ligand interactions. The propargyl group's ability to participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has facilitated its use in labeling and tracking biomolecules in live cells. This has provided valuable insights into cellular processes and potential drug targets. Furthermore, its incorporation into larger molecular scaffolds has been explored to enhance binding affinity and selectivity for specific biological targets.
Despite these promising developments, challenges remain in the clinical translation of 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]-. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on derivatization strategies to improve these properties while retaining the compound's biological activity. For instance, modifications to the tert-butylphenyl group have been investigated to enhance solubility and reduce off-target effects.
In conclusion, 2-PROPYN-1-OL, 3-[4-(1,1-DIMETHYLETHYL)PHENYL]- (CAS: 170859-77-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthetic accessibility, biological activity, and applicability in click chemistry make it a valuable tool for drug discovery and chemical biology studies. Future research should focus on optimizing its pharmacological properties and exploring its potential in therapeutic applications. This briefing underscores the importance of continued investigation into this compound to unlock its full potential in the biomedical sciences.
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